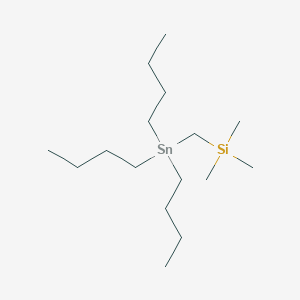

Tributyl(trimethylsilylmethyl)tin

Description

Historical Context and Evolution of Organometallic Reagents in Organic Synthesis

The journey of organometallic chemistry began in the 19th century, with early discoveries that laid the groundwork for a field that would revolutionize chemical synthesis. openochem.org Key milestones include the synthesis of the first recognized organometallic compound, Zeise's salt, in 1827 and Edward Frankland's preparation of diethylzinc (B1219324) in 1849. openochem.org However, it was Victor Grignard's development of organomagnesium halides, or Grignard reagents, in 1900 that truly unlocked the potential of organometallics for carbon-carbon bond formation, a discovery that earned him the Nobel Prize in 1912. openochem.orgsolubilityofthings.com

The 20th century witnessed an explosion in the development of new organometallic reagents and catalysts. The 1930s saw the emergence of organolithium compounds, which offered enhanced reactivity compared to their Grignard counterparts. openochem.org A pivotal moment came in 1951 with the discovery of ferrocene, which opened up the vast field of transition metal organometallics and led to a deeper understanding of bonding and stability in these systems. openochem.org The latter half of the century was marked by the development of powerful catalytic processes, such as the Ziegler-Natta polymerization, the Heck reaction, the Sharpless epoxidation, and the Grubbs olefin metathesis, all of which rely on organometallic catalysts and have had a transformative impact on industrial and pharmaceutical synthesis. libretexts.orgwikipedia.org The Stille reaction, which utilizes organotin reagents, and the Suzuki reaction, which employs organoboron compounds, have become indispensable tools for the construction of complex molecules. uwindsor.caorganic-chemistry.org

Fundamental Principles of Silicon-Carbon and Tin-Carbon Bonding in Organic Transformations

The utility of organosilicon and organotin compounds in organic synthesis stems from the distinct characteristics of the silicon-carbon (Si-C) and tin-carbon (Sn-C) bonds.

The silicon-carbon bond is a strong and generally stable covalent bond. nih.gov With a bond length of approximately 1.89 Å, it is longer than a typical carbon-carbon bond (1.54 Å). wikipedia.org The electronegativity difference between silicon (1.90) and carbon (2.55) results in a polarized bond with a partial positive charge on the silicon and a partial negative charge on the carbon. wikipedia.org This polarization makes the silicon atom susceptible to nucleophilic attack and the carbon atom susceptible to electrophilic attack. nih.gov A key feature of organosilicon chemistry is the ability to activate the Si-C bond. This can be achieved by introducing electron-withdrawing groups on the silicon, which increases its Lewis acidity and facilitates the formation of hypervalent silicon species (penta- or hexa-coordinate), thereby weakening the Si-C bond and enhancing its reactivity towards electrophiles. nih.gov

The tin-carbon bond , in contrast, is weaker and more polar than the Si-C bond. Tin is less electronegative than carbon, leading to a more polarized bond. sciencenews.org This increased polarity makes organotin compounds effective sources of nucleophilic carbon. wikipedia.org The reactivity of the Sn-C bond is a cornerstone of its application in cross-coupling reactions like the Stille reaction. In this reaction, the organotin reagent undergoes transmetalation with a palladium catalyst, transferring the organic group from tin to palladium, which then participates in the bond-forming reductive elimination step. uwindsor.cawikipedia.org The relatively weak Sn-C bond facilitates this transmetalation process. webelements.com

Strategic Importance of Tributyl(trimethylsilylmethyl)tin in Modern Synthetic Methodologies

This compound, with the chemical formula (CH₃)₃SiCH₂Sn(C₄H₉)₃, is a unique bifunctional reagent that combines the features of both organosilicon and organotin chemistry. lookchem.com Its strategic importance lies in its ability to serve as a versatile precursor for a variety of reactive intermediates.

The presence of the tributyltin group allows this compound to participate in traditional Stille cross-coupling reactions. wikipedia.org More significantly, the trimethylsilylmethyl group can be readily converted into a nucleophilic (trimethylsilylmethyl)lithium reagent through transmetalation with an organolithium reagent like n-butyllithium. tandfonline.comresearchgate.net This in situ generation of a potent nucleophile avoids the often cumbersome preparation and handling of the standalone (trimethylsilylmethyl)lithium.

This dual reactivity makes this compound a highly valuable tool in a range of synthetic transformations, including the Peterson olefination, where the generated silyl-stabilized carbanion reacts with aldehydes and ketones to form alkenes. researchgate.netorganic-chemistry.org This one-reagent approach to generating a key intermediate simplifies experimental procedures and enhances the efficiency of complex synthetic sequences.

Overview of Research Trajectories and Key Scholarly Contributions

Research into organotin and organosilicon chemistry has a rich history, with numerous scientists making pivotal contributions. The foundational work on organotin compounds can be traced back to early explorations of their synthesis and reactivity. The development of the Stille reaction by John K. Stille in the late 1970s was a landmark achievement, establishing organotin reagents as essential components of the synthetic chemist's toolbox for carbon-carbon bond formation. wikipedia.orgmsu.edu

In the realm of organosilicon chemistry, Frederic Kipping's extensive research in the early 20th century laid much of the groundwork for the field. wikipedia.org The Peterson olefination, developed by D.J. Peterson, provided a silicon-based alternative to the Wittig reaction for the synthesis of alkenes and highlighted the synthetic utility of α-silyl carbanions. organic-chemistry.orgwikipedia.org

The convergence of these two fields in the form of reagents like this compound represents a more recent and sophisticated stage of development. The work of researchers like D.E. Seitz and A. Zapata has been instrumental in demonstrating the utility of this reagent, particularly its application in the in situ generation of (trimethylsilylmethyl)lithium for use in reactions such as the Peterson olefination. tandfonline.comresearchgate.nettandfonline.com Their studies have showcased the improved yields and operational simplicity offered by this approach compared to traditional methods. researchgate.net Ongoing research continues to explore the full potential of this and related bifunctional reagents in expanding the horizons of modern organic synthesis.

Structure

2D Structure

Propriétés

IUPAC Name |

trimethyl(tributylstannylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Si.3C4H9.Sn/c1-5(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKUELHTFOPLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38SiSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504796 | |

| Record name | Trimethyl[(tributylstannyl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77425-85-5 | |

| Record name | Trimethyl[(tributylstannyl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tributyl Trimethylsilylmethyl Tin

Direct Synthesis Approaches to Organostannanes

Direct synthesis methods involve the formation of the carbon-tin bond through the reaction of a tributyltin electrophile with a trimethylsilylmethyl nucleophile, or vice versa.

Alkylation Reactions of Tributyltin Halides

A common and straightforward approach to synthesizing tributyl(trimethylsilylmethyl)tin involves the alkylation of a tributyltin halide, such as tributyltin chloride, with a suitable trimethylsilylmethyl nucleophilic reagent. This method is analogous to the formation of other organotin compounds where an organometallic reagent displaces a halide from the tin atom. The success of this reaction often depends on the nature of the nucleophile and the reaction conditions employed.

Grignard Reagent-Mediated Syntheses of Silylmethyl Organostannanes

The use of a Grignard reagent, specifically (trimethylsilylmethyl)magnesium chloride, provides a classic and effective route for the synthesis of this compound. tandfonline.comorgsyn.org This method involves the reaction of the pre-formed Grignard reagent with tributyltin chloride. The Grignard reagent acts as the nucleophilic source of the trimethylsilylmethyl group, which attacks the electrophilic tin center, displacing the chloride ion to form the desired product. tandfonline.comorgsyn.org While this approach can provide the target compound in good yield, the preparation of the Grignard reagent itself can sometimes be cumbersome. researchgate.nettandfonline.comcedia.edu.ec The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

Table 1: Grignard Reagent-Mediated Synthesis

| Electrophile | Nucleophile | Solvent | Outcome |

|---|

Lithium Reagent-Mediated Syntheses

An alternative to Grignard reagents is the use of lithium reagents, such as (trimethylsilylmethyl)lithium. researchgate.nettandfonline.comcedia.edu.ec This highly reactive organolithium species can be generated in situ and readily reacts with tributyltin halides to afford this compound. researchgate.nettandfonline.comcedia.edu.ec However, the preparation of organolithium reagents can sometimes be challenging and may lead to side products. researchgate.netcedia.edu.ec For instance, the reaction of triphenyltinlithium with chloromethyltrimethylsilane (B1583789) has been reported to be capricious and can result in a number of side products. researchgate.netcedia.edu.ec

Another pathway involves the reaction of tributyltinlithium with chloromethyltrimethylsilane. Tributyltinlithium can be prepared from the reaction of tributyltin chloride with lithium metal. google.com This method, however, can also be prone to the formation of byproducts.

Table 2: Lithium Reagent-Mediated Synthesis

| Tin Reagent | Silyl (B83357) Reagent | Key Feature | Reference |

|---|---|---|---|

| Triphenyltinlithium | Chloromethyltrimethylsilane | Can be capricious and lead to side products | researchgate.netcedia.edu.ec |

Transmetalation Strategies for Organotin Compound Formation

Transmetalation offers a powerful and often more efficient alternative for the formation of organotin compounds. researchgate.nettandfonline.comcedia.edu.ec This strategy involves the exchange of a metallic or metalloid group from an organometallic compound to the tin atom. In the context of synthesizing this compound, a key approach is the transmetalation reaction between a more electropositive organometallic species containing the trimethylsilylmethyl group and a tributyltin compound.

A particularly effective method involves the in-situ generation of trimethylsilylmethyllithium from this compound itself, followed by reaction with an appropriate electrophile. researchgate.nettandfonline.com More directly for the synthesis of related compounds, a trimethylsilylmethylmetal species can be reacted with a tributyltin halide. researchgate.nettandfonline.comcedia.edu.ec For example, the reaction of trimethylsilylmethyllithium, generated from the transmetalation of this compound with n-butyllithium, with triphenyltin (B1233371) chloride has been shown to be a high-yielding route to (trimethylsilylmethyl)triphenyltin. tandfonline.comresearchgate.net This demonstrates the utility of transmetalation in forming silylmethyl-substituted organostannanes. The advantage of this method is the rapid and clean generation of the organolithium reagent at low temperatures. arkat-usa.org

Advancements in Practical Preparative Methods for this compound

Recent advancements have focused on improving the practicality and efficiency of synthesizing this compound and related compounds. One significant improvement involves the optimization of the transmetalation approach. researchgate.nettandfonline.com It was found that the order of addition of reagents can dramatically affect the yield. For instance, in the synthesis of (trimethylsilylmethyl)triphenyltin, adding a solution of trimethylsilylmethyllithium to triphenyltin chloride at low temperatures gave a much higher yield (88%) compared to the reverse addition (8%). tandfonline.com

This improved procedure avoids the often difficult synthesis of the Grignard reagent and provides the desired product in high purity after a straightforward workup involving trituration and filtration to remove byproducts like tetrabutyltin (B32133). tandfonline.com This highlights a practical and efficient preparative method that leverages the principles of transmetalation for the synthesis of silylmethyl-substituted organostannanes. researchgate.nettandfonline.com

Table 3: Comparison of Addition Order in Transmetalation Synthesis of (Trimethylsilylmethyl)triphenyltin

| Addition Order | Yield of (Trimethylsilylmethyl)triphenyltin | Reference |

|---|---|---|

| Triphenyltin chloride solution added to trimethylsilylmethyllithium | 8% | tandfonline.com |

Reactivity and Reaction Pathways of Tributyl Trimethylsilylmethyl Tin

Generation and Reactivity of Trimethylsilylmethyllithium from Tributyl(trimethylsilylmethyl)tin

This compound serves as a convenient and efficient precursor for the in-situ generation of trimethylsilylmethyllithium. researchgate.net This is achieved through a transmetalation reaction with an alkyllithium reagent, most commonly n-butyllithium. researchgate.net

The transmetalation process involves the cleavage of the carbon-tin bond in this compound by an alkyllithium reagent. In this reaction, the more electropositive lithium atom replaces the tin atom attached to the trimethylsilylmethyl group. This process is driven by the formation of the more stable tetrabutyltin (B32133) and the desired trimethylsilylmethyllithium. researchgate.net

The reaction is typically carried out in an inert solvent, such as dry tetrahydrofuran (B95107) (THF), at low temperatures (e.g., 0°C to -78°C) to control the reactivity of the organolithium species. researchgate.net The mechanism is believed to proceed through a four-centered transition state, where the lithium atom of the alkyllithium reagent coordinates to the carbon atom of the trimethylsilylmethyl group, while the alkyl group of the alkyllithium reagent coordinates to the tin atom. This concerted process leads to the exchange of the metal atoms.

A general representation of the transmetalation reaction is as follows: (CH₃)₃SiCH₂Sn(C₄H₉)₃ + n-C₄H₉Li → (CH₃)₃SiCH₂Li + Sn(C₄H₉)₄

This method of generating trimethylsilylmethyllithium is often favored due to the commercial availability and stability of the organotin precursor. researchgate.netwikipedia.org

The trimethylsilylmethyllithium generated from the transmetalation of this compound is a potent nucleophile. masterorganicchemistry.com The presence of the electron-donating trimethylsilyl (B98337) group enhances the nucleophilicity of the adjacent carbanion. This reagent readily participates in nucleophilic addition reactions with a variety of electrophiles, most notably carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.comcolby.edu

The addition of trimethylsilylmethyllithium to a carbonyl group results in the formation of a β-hydroxysilane intermediate. wikipedia.org This intermediate is a key species in the Peterson olefination reaction. The rate and outcome of the nucleophilic addition can be influenced by steric and electronic factors of both the organolithium reagent and the carbonyl substrate. masterorganicchemistry.com For instance, monomeric forms of organolithium reagents are generally more reactive than their aggregated counterparts. nih.govrsc.org The reactivity of trimethylsilylmethyllithium allows for its use in the synthesis of a wide range of organic molecules. wikipedia.org

Carbon-Carbon Bond Forming Reactions Facilitated by this compound

This compound, through the in-situ generation of trimethylsilylmethyllithium, facilitates several important carbon-carbon bond-forming reactions.

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. wikipedia.orgorganic-chemistry.org When trimethylsilylmethyllithium (generated from this compound) reacts with an aldehyde or ketone, it forms a β-hydroxysilane intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be eliminated to form an alkene. wikipedia.org

A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the elimination step. wikipedia.orgorganic-chemistry.org Treatment of the β-hydroxysilane with acid leads to an anti-elimination, while base-catalyzed elimination proceeds via a syn-elimination pathway. organic-chemistry.org This allows for the selective formation of either the E- or Z-alkene from the same diastereomeric mixture of the β-hydroxysilane intermediate. wikipedia.orgorganic-chemistry.org

Table 1: Stereochemical Control in Peterson Olefination

| Reagent | Elimination Pathway | Alkene Stereochemistry |

| Acid (e.g., H₂SO₄) | anti-elimination | Opposite to syn-elimination product |

| Base (e.g., KH) | syn-elimination | Opposite to anti-elimination product |

The choice of base can also influence the reaction; potassium alkoxides are highly effective for the elimination, while sodium alkoxides may require heating. wikipedia.org

The nucleophilic trimethylsilylmethyllithium generated from this compound can be used to synthesize α-silyl ketones (also known as 2-oxoalkylsilanes). This is achieved by reacting the organolithium reagent with suitable electrophiles such as carboxylic acids, acid chlorides, or esters. researchgate.netresearchgate.net The reaction involves the nucleophilic acyl substitution of the electrophile by the trimethylsilylmethyllithium.

For example, the reaction with an acid chloride proceeds as follows: (CH₃)₃SiCH₂Li + RCOCl → (CH₃)₃SiCH₂COR + LiCl

These α-silyl ketones are valuable synthetic intermediates. thieme-connect.de They can undergo thermal rearrangement to form silyl (B83357) enol ethers, a reaction that can be catalyzed by various transition metals. thieme-connect.deorganic-chemistry.org Additionally, they can be converted to α-halo ketones upon reaction with electrophiles like bromine. thieme-connect.de

This compound has potential as a coupling partner in palladium-catalyzed cross-coupling reactions, specifically Stille-type couplings. wikipedia.orgorganic-chemistry.org The Stille reaction typically involves the coupling of an organotin compound with an organic electrophile, such as a halide or triflate. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Stille reaction generally involves three key steps: wikipedia.org

Oxidative Addition: The palladium(0) catalyst reacts with the organic electrophile (R¹-X) to form a palladium(II) intermediate.

Transmetalation: The organotin reagent (R²-SnR₃) transfers its organic group (R²) to the palladium(II) complex, displacing the halide or triflate.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond (R¹-R²).

For this compound, the trimethylsilylmethyl group would be the transferred group (R²). The mechanism of the transmetalation step is crucial and can proceed through either an associative (cyclic) or a dissociative (open) pathway, depending on the ligands and substrates involved. wikipedia.org The presence of additives like copper(I) salts can accelerate the reaction. harvard.edu While the Stille reaction is highly versatile, a significant drawback is the toxicity of the organotin byproducts. organic-chemistry.org

Table 2: Key Steps in the Stille Coupling Catalytic Cycle

| Step | Description |

| Oxidative Addition | Pd(0) + R¹-X → R¹-Pd(II)-X |

| Transmetalation | R¹-Pd(II)-X + R²-SnR₃ → R¹-Pd(II)-R² + X-SnR₃ |

| Reductive Elimination | R¹-Pd(II)-R² → R¹-R² + Pd(0) |

The utility of this compound in Stille couplings would depend on the relative rates of transfer of the trimethylsilylmethyl group versus the butyl groups. Generally, sp²-hybridized groups (vinyl, aryl) transfer more readily than sp³-hybridized alkyl groups. wikipedia.org

Potential in Cross-Coupling Reactions (Stille-Type Mechanistic Considerations)

Palladium-Catalyzed C-C Bond Formations

This compound serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, a powerful method for constructing carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In these reactions, the organostannane transfers its trimethylsilylmethyl group to an organic electrophile, such as an aryl or vinyl halide or triflate, in the presence of a palladium catalyst. wikipedia.orgnih.gov

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Initially, a Pd(0) catalyst undergoes oxidative addition with the organic electrophile (R¹-X) to form a Pd(II) intermediate. youtube.com This is followed by transmetalation, where the trimethylsilylmethyl group from this compound is transferred to the palladium center, displacing the halide or triflate and forming a new Pd(II)-R¹-R² complex. wikipedia.org The final step, reductive elimination, results in the formation of the desired C-C bond in the product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.com

The effectiveness of the Stille reaction can be influenced by various factors, including the choice of ligands on the palladium catalyst and the use of additives. Bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, have been shown to facilitate these couplings, even with challenging substrates like aryl chlorides, under mild conditions. nih.gov Additives like copper(I) salts can accelerate the reaction rate, sometimes by a factor of over 100. harvard.edu

A significant advantage of organostannanes like this compound is their stability to air and moisture, making them convenient to handle. wikipedia.org However, a major drawback is the toxicity of the tin byproducts. organic-chemistry.org This has led to the development of protocols that are catalytic in tin, where the tin halide byproduct is recycled back into a reactive organotin hydride. msu.edu

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Catalyst/Ligand | Electrophile | Additive | Conditions | Product | Yield | Reference |

| Pd(PPh₃)₄ | Aryl Iodide | LiCl | - | Substituted Allene | - | organic-chemistry.org |

| Pd(OAc)₂/Dabco | Aryl Bromide | - | - | Coupled Product | - | organic-chemistry.org |

| Pd/P(t-Bu)₃ | Aryl Chloride | KF | Room Temp | Coupled Product | Good | nih.gov |

| Pd₂(dba)₃ | Aryl Halide | AsPh₃, CuI | 60 °C | Coupled Product | 55% | harvard.edu |

| Pd(PPh₃)₄ | Aryl Halide | CuI | 80 °C | Coupled Product | 84% | harvard.edu |

Copper-Promoted Transformations

Copper plays a significant role in promoting transformations involving organotin compounds, often in conjunction with palladium catalysis or as a standalone promoter. harvard.edunih.gov In the context of Stille cross-coupling reactions, the addition of copper(I) salts, such as CuI, can lead to a synergistic effect, significantly enhancing the reaction rate. organic-chemistry.orgharvard.edu This rate acceleration is believed to occur because the copper(I) salt facilitates the transmetalation step. harvard.edu

While palladium is the more common catalyst for C-C bond formation with organostannanes, copper can mediate its own cross-coupling reactions under certain conditions, sometimes even without the need for palladium. harvard.edu Copper-promoted or catalyzed reactions are particularly pivotal in organofluorine chemistry, including trifluoromethylselenolation reactions. nih.govnih.gov In some instances, a copper(I) complex can initiate a radical pathway through single electron transfer. nih.gov

Mechanistically, in some copper-promoted reactions, an electron transfer from a copper(I) complex to a substrate can generate a radical intermediate and a copper(II) species. nih.gov This radical can then react further, and subsequent interaction with the copper(II) complex can lead to the final product. nih.gov

Radical Chain Processes Involving Organotin Reagents and Analogues

Role of this compound as a Precursor in Radical Chemistry

This compound can serve as a precursor in radical chemistry, although its role differs from the more common radical mediator, tributyltin hydride. While tributyltin hydride acts as a hydrogen atom donor to propagate a radical chain, this compound, lacking a tin-hydride bond, participates in different types of radical processes. libretexts.orgorganic-chemistry.org

The generation of radicals from organotin compounds is a cornerstone of many synthetic transformations. nih.gov Typically, a radical initiator, such as azobisisobutyronitrile (AIBN), is used to generate an initial radical species upon heating. libretexts.org This initiator radical can then react with an organotin compound to generate a tin-centered radical, which then carries the radical chain. libretexts.org In the case of this compound, a reaction with an initiating radical would likely involve addition to any unsaturated parts of the molecule or abstraction of a hydrogen from one of the alkyl groups, rather than the direct formation of a tributyltin radical via Sn-H cleavage. libretexts.org

Comparative Studies with Tributyltin Hydride in Radical Reductions

Tributyltin hydride (Bu₃SnH) is a widely used reagent for radical reductions due to the relatively weak Sn-H bond (74 kcal/mol), which can undergo homolytic cleavage to donate a hydrogen atom. organic-chemistry.org This property makes it highly effective in dehalogenation, deoxygenation (Barton-McCombie reaction), and other radical-mediated reductions. organic-chemistry.orgyoutube.com The general mechanism involves the generation of a tributyltin radical (Bu₃Sn•), which abstracts a halogen or other functional group from the substrate to form a carbon-centered radical. This carbon radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product and regenerating the Bu₃Sn• radical to continue the chain reaction. libretexts.org

In contrast, this compound is not a direct hydrogen atom donor in the same way as tributyltin hydride. Its utility in radical reactions would be fundamentally different. While direct comparative studies on radical reductions are scarce due to their differing functionalities, the key distinction lies in the absence of the Sn-H bond in this compound. This makes it unsuitable for the classic radical reduction pathways where a hydrogen donor is required. libretexts.orgorganic-chemistry.org

The high toxicity and difficulty in removing tin byproducts have driven research into alternatives to stoichiometric tin hydrides. organic-chemistry.orgresearchgate.net These alternatives include using catalytic amounts of tin reagents with a stoichiometric reducing agent, or employing other less toxic radical mediators like silanes (e.g., tris(trimethylsilyl)silane) and germanium hydrides (e.g., tributylgermanium hydride). organic-chemistry.orgnih.govrsc.orgresearchgate.net Tributylgermanium hydride, for instance, offers advantages such as lower toxicity and easier workup, and the slower rate of hydrogen abstraction from Bu₃GeH compared to Bu₃SnH can be advantageous in certain cyclization reactions. rsc.orgresearchgate.net

Table 2: Comparison of Radical Mediators

| Reagent | Key Feature | Common Use | Advantages | Disadvantages |

| Tributyltin Hydride | Weak Sn-H bond | Radical reductions, cyclizations | High efficiency | Toxic byproducts, difficult removal |

| This compound | No Sn-H bond | Stille coupling | Stable, good for C-C bond formation | Not a direct H-atom donor for reductions |

| Tris(trimethylsilyl)silane | Si-H bond | Alternative to tin hydrides | Less toxic | Can be less atom economical |

| Tributylgermanium Hydride | Ge-H bond | Alternative to tin hydrides | Low toxicity, good stability, easier workup | Slower H-abstraction rate (can be an advantage) |

Atom Transfer Radical Addition (ATRA) Reactions

Atom Transfer Radical Addition (ATRA) is a powerful method for concurrently forming a carbon-carbon and a carbon-halogen bond. nih.gov The process typically involves the addition of a radical to an olefin. While classic ATRA reactions have often relied on initiators like peroxides or organotin reagents, modern methods have sought to use less hazardous reagents. nih.gov

Photoredox catalysis has emerged as a mild and efficient way to initiate ATRA reactions. nih.gov In a typical photoredox-catalyzed ATRA, a photocatalyst, upon irradiation with visible light, becomes excited and can then be oxidatively quenched by a haloalkane. This generates an electrophilic radical and the oxidized photocatalyst. nih.gov This radical then adds to an olefin, and the resulting radical intermediate can be oxidized by the photocatalyst to form a carbocation, which then combines with the halide to give the final product. Alternatively, a radical chain transfer mechanism may be operative. nih.gov

While this compound is not a typical reagent in ATRA, the principles of radical addition are relevant. In radical reactions, a tin-centered radical can abstract a halogen atom from a substrate to generate a carbon-centered radical, which can then add to a multiple bond. libretexts.org This is a key step in many radical cyclization and addition reactions mediated by tin reagents. libretexts.org

Transformations Involving C-Sn Bond Cleavage

The cleavage of the carbon-tin (C-Sn) bond is a fundamental process in the chemistry of organostannanes, enabling their use in a wide array of synthetic transformations. researchgate.netnih.gov This cleavage can occur through several pathways, including transmetalation, carbanion formation, and radical processes. researchgate.net

In the context of palladium-catalyzed cross-coupling reactions like the Stille reaction, the C-Sn bond is cleaved during the transmetalation step, where the organic group is transferred from tin to the palladium catalyst. wikipedia.org

The C-Sn bond can also be cleaved homolytically to generate carbon radicals. This can be initiated photochemically, for instance, through a single electron transfer process catalyzed by HBr under photoirradiation. researchgate.net This method allows for the efficient generation of highly reactive carbon radical species which can then undergo further reactions, such as oxidation under aerobic conditions to form carboxylic acids or ketones. researchgate.net

Electrophilic cleavage of the C-Sn bond is another important transformation. For example, in trimethylstannyl-substituted metallocene complexes, the Sn-CH₃ bond can be selectively cleaved by electrophiles like BCl₃ or ICl. nih.govfigshare.com The reactivity of the C-Sn bond towards electrophiles is generally greater than that of a corresponding C-Si bond. nih.gov The specific bond cleaved (e.g., Sn-alkyl vs. Sn-aryl) can depend on the nature of the electrophile and the reaction conditions. nih.gov

Electrophilic Cleavage Processes

Electrophilic cleavage is a characteristic reaction of organotin compounds, where the carbon-tin bond is broken by an electrophile. In the case of this compound, the trimethylsilylmethyl group is cleaved from the tin atom. This process, known as a S_E2 (substitution, electrophilic, bimolecular) reaction, can be effected by various electrophiles, including halogens and protic acids.

Halogenolysis: The reaction with halogens, such as iodine (I₂), leads to the cleavage of the C-Sn bond to form tributyltin iodide and trimethylsilylmethyl iodide. The reaction proceeds through a polar transition state where the halogen molecule attacks the carbon atom of the C-Sn bond. The reaction of tin metal with iodine to form tin iodide demonstrates the susceptibility of tin to electrophilic attack by halogens rsc.org.

Protonolysis: Protic acids, such as carboxylic acids or mineral acids, can also cleave the carbon-tin bond, resulting in the formation of a hydrocarbon and a triorganotin salt. For this compound, this would yield tetramethylsilane (B1202638) and a tributyltin salt. The rate of this reaction is influenced by the acidity of the proton source and the polarity of the solvent.

The general mechanism for electrophilic cleavage can be represented as follows, where E-Nu represents the electrophile:

The stability of the resulting carbocation or the transition state leading to it plays a significant role in the reaction rate. The presence of the silicon atom alpha to the tin is known to influence the reactivity. For instance, α-silyl carbonyl compounds are sensitive to acidic conditions which can lead to protodesilylation thieme-connect.de.

Nucleophilic Substitution at Tin

One of the most synthetically useful reactions of this compound is its transmetalation with organolithium reagents, which constitutes a nucleophilic substitution at the tin atom. This reaction is a cornerstone for the in-situ generation of α-silyl carbanions.

Transmetalation with n-Butyllithium: this compound serves as a convenient precursor for trimethylsilylmethyllithium. researchgate.net The reaction with n-butyllithium (n-BuLi) in an appropriate solvent like tetrahydrofuran (THF) results in the displacement of the trimethylsilylmethyl group from the tin atom by the butyl group from n-BuLi. researchgate.netarkat-usa.org This tin-lithium exchange is rapid, even at low temperatures, and efficiently generates the desired trimethylsilylmethyllithium along with the inert tetrabutyltin. arkat-usa.org

The reaction can be depicted as:

This in-situ generation of trimethylsilylmethyllithium is particularly advantageous as it avoids the often problematic direct synthesis of this organolithium reagent. The generated trimethylsilylmethyllithium is a versatile reagent in its own right, participating in reactions such as the Peterson olefination. researchgate.net The driving force for this equilibrium is the formation of the more stable organolithium species. arkat-usa.org

| Reactant | Reagent | Product 1 | Product 2 | Reference |

| This compound | n-Butyllithium | Tetrabutyltin | Trimethylsilylmethyllithium | researchgate.netarkat-usa.org |

Rearrangement Reactions Involving Analogous Silyl and Stannyl (B1234572) Species (e.g., Wittig Rearrangements)

While specific examples of this compound undergoing Wittig-type rearrangements are not extensively documented, the reactivity of analogous α-silyl and α-stannyl carbanions provides a strong basis for predicting its behavior. The Wittig rearrangement is a base-catalyzed isomerization of an ether to an alcohol. youtube.com The key step involves the formation of a carbanion adjacent to the ether oxygen, followed by a 1,2- or 2,3-shift.

The carbanion required for a Wittig rearrangement can be generated via the transmetalation of an appropriate α-stannyl ether with an organolithium reagent. This modification is often referred to as the Wittig-Still rearrangement .

researchgate.netarkat-usa.org-Wittig Rearrangement: The researchgate.netarkat-usa.org-Wittig rearrangement proceeds through a radical dissociation-recombination mechanism within a solvent cage. youtube.com The stability of the radical formed influences the migratory aptitude of the rearranging group.

arkat-usa.orgmasterorganicchemistry.com-Wittig Rearrangement: In contrast, the arkat-usa.orgmasterorganicchemistry.com-Wittig rearrangement is a concerted, pericyclic process that often competes with the researchgate.netarkat-usa.org-shift. libretexts.org Lower temperatures generally favor the arkat-usa.orgmasterorganicchemistry.com-rearrangement. libretexts.org

Given that this compound can generate a trimethylsilylmethyl carbanion (as trimethylsilylmethyllithium), it is conceivable that an α-stannyl ether derived from it could undergo a Wittig-Still rearrangement. The trimethylsilylmethyl group would be expected to influence the stability of the intermediate carbanion and potentially the regioselectivity of the rearrangement.

The Peterson olefination, considered a silicon-variant of the Wittig reaction, involves the reaction of α-silyl carbanions with aldehydes or ketones to form alkenes. wikipedia.orgorganic-chemistry.orgnrochemistry.com The generation of trimethylsilylmethyllithium from this compound directly links it to this important olefination reaction, highlighting the utility of the title compound in carbon-carbon bond-forming strategies that are analogous to the classical Wittig reaction. researchgate.netmasterorganicchemistry.comchadsprep.comyoutube.comyoutube.com

| Rearrangement Type | Key Feature | Relevance to this compound |

| researchgate.netarkat-usa.org-Wittig Rearrangement | Radical dissociation-recombination mechanism | An α-stannyl ether derived from the title compound could undergo this rearrangement upon transmetalation. |

| arkat-usa.orgmasterorganicchemistry.com-Wittig Rearrangement | Concerted, pericyclic mechanism | A potential competing pathway in the rearrangement of derived α-stannyl ethers. |

| Wittig-Still Rearrangement | Generation of carbanion via tin-lithium exchange | The most likely pathway for a Wittig-type rearrangement involving a derivative of the title compound. |

| Peterson Olefination | Reaction of α-silyl carbanions with carbonyls | The title compound is a direct precursor to the key reagent for this reaction. |

Applications in Advanced Organic Synthesis

Regioselective and Stereoselective Synthesis of Organic Scaffolds

A cornerstone application of Tributyl(trimethylsilylmethyl)tin is in the Peterson olefination, a powerful method for the synthesis of alkenes from carbonyl compounds. wikipedia.org By first transmetalating with n-butyllithium to generate the α-silyl carbanion (trimethylsilylmethyllithium), the reagent can then attack an aldehyde or ketone. researchgate.net This addition forms a β-hydroxysilane intermediate. organic-chemistry.org

One of the significant advantages of the Peterson olefination is the ability to control the stereochemical outcome of the final alkene. wikipedia.org The diastereomeric β-hydroxysilane intermediates can often be separated. Subsequent elimination under acidic or basic conditions proceeds via different stereochemical pathways (anti-elimination for acid, syn-elimination for base), allowing for the selective formation of either the (E)- or (Z)-alkene from the same intermediate. wikipedia.orgorganic-chemistry.org This diastereoselective control is crucial in the synthesis of complex organic scaffolds where precise geometry is required.

Table 1: Stereochemical Control in Peterson Olefination

| Condition | Elimination Pathway | Resulting Alkene Isomer |

|---|---|---|

| Acidic (e.g., H₂SO₄) | Anti-elimination | (E)- or (Z)-alkene |

This table illustrates the divergent stereochemical outcomes achievable from a β-hydroxysilane intermediate depending on the choice of elimination conditions.

Construction of Complex Natural Products and Pharmaceutical Intermediates

While specific, named examples of complete natural product syntheses employing this compound are not prominently featured in broad literature, its role in forming key functional groups makes it an inherently valuable tool for such endeavors. Organometallic reagents, in general, are crucial in the industrial production of pharmaceuticals and fine chemicals. americanelements.com The reactions facilitated by this reagent, such as the controlled formation of alkenes (Peterson olefination), are fundamental steps in the assembly of complex molecular architectures found in natural products and active pharmaceutical ingredients. Its ability to act as a methylene (B1212753) equivalent provides a reliable method for introducing a single carbon unit, a common requirement in the synthesis of intricate organic molecules.

Utilization as a Versatile C1 Building Block and Methylene Equivalent

This compound serves as an effective masked C1 building block. chemistryviews.org Through transmetalation, it delivers the trimethylsilylmethyl anion, which functions as a methylene (–CH₂–) nucleophile. Its most prominent use in this capacity is the Peterson olefination, where it converts a carbonyl group (C=O) into a methylene group (C=CH₂), effectively acting as a silicon-based alternative to the Wittig reaction. wikipedia.orgarkat-usa.org

Beyond olefination, research has demonstrated that the trimethylsilylmethyllithium generated from this tin reagent can react with carboxylic acids, acid chlorides, or esters to produce β-ketosilanes. researchgate.net In these transformations, the trimethylsilylmethyl group is acylated, showcasing its utility in building carbon chains by adding a functionalized one-carbon unit. This versatility makes it a valuable reagent for syntheses that require the precise introduction of a methylene or substituted methylene fragment.

Generation of Functionalized Organosilanes and Organostannanes

One of the sophisticated applications of this compound is its use as a transfer agent to create other tailored organometallic compounds. The tin-lithium exchange process is not only a means to generate a reactive carbanion but also a gateway to new organosilane and organostannane structures. researchgate.netrsc.org

A clear example is the improved synthesis of (trimethylsilylmethyl)triphenyltin. In this procedure, this compound is treated with n-butyllithium at low temperatures to generate trimethylsilylmethyllithium in-situ. Subsequent addition of triphenyltin (B1233371) chloride to this solution results in the formation of the new organostannane, (trimethylsilylmethyl)triphenyltin, in high yield. researchgate.net This method avoids the more difficult preparation of the corresponding Grignard reagent and demonstrates the utility of the starting tin compound in the synthesis of more complex, functionalized organometallics. researchgate.net

Table 2: Synthesis of (Trimethylsilylmethyl)triphenyltin

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | This compound, n-Butyllithium | Trimethylsilylmethyllithium | In-situ generation of the α-silyl carbanion via transmetalation. |

This table outlines the two-step, one-pot procedure for converting this compound into a different, valuable organostannane reagent. researchgate.net

Ligand Applications in Transition Metal Chemistry

While not a classic spectator ligand in the vein of phosphines or cyclopentadienyl (B1206354) anions, this compound serves as a crucial precursor for introducing the trimethylsilylmethyl group onto transition metal centers. The process involves the in-situ generation of trimethylsilylmethyllithium, which then acts as an alkylating agent for a transition metal halide complex. The trimethylsilylmethyl group itself becomes a ligand bound to the metal.

Complexes of this type have been prepared with a range of transition metals, including platinum, gold, cobalt, manganese, and titanium. In these resulting compounds, the trimethylsilylmethyl group is a σ-bonded alkyl ligand. Its presence can influence the stability and reactivity of the metal complex. Therefore, the role of this compound in this context is that of a highly effective transfer reagent, enabling the synthesis of specific organometallic complexes where the [–CH₂Si(CH₃)₃] moiety is directly coordinated to the metal center.

Mechanistic Investigations of Tributyl Trimethylsilylmethyl Tin Reactivity

Elucidation of Transmetalation Mechanisms and Reaction Kinetics

The transmetalation of tributyl(trimethylsilylmethyl)tin is a key process for generating highly nucleophilic trimethylsilylmethyllithium. This reaction typically involves the treatment of this compound with an organolithium reagent, such as n-butyllithium. The mechanism proceeds through a nucleophilic attack of the organolithium on the tin atom, leading to a transient ate-complex. This intermediate then fragments to form the desired trimethylsilylmethyllithium and a stable tetraorganotin byproduct, tetrabutyltin (B32133).

Recent studies have shown that using (trimethylsilylmethyl)tributyltin as a precursor for trimethylsilylmethyllithium via transmetalation with n-butyllithium can be a more reliable and efficient method compared to other synthetic routes. researchgate.net The yields of subsequent reactions, such as the Peterson olefination, are often comparable or even superior when using this in-situ generation technique. researchgate.net

The kinetics of this transmetalation are generally fast, especially when conducted at low temperatures (e.g., 0°C to -78°C) in an appropriate solvent like tetrahydrofuran (B95107). researchgate.net The reaction is typically driven to completion by the formation of the thermodynamically stable tetrabutyltin and the desired organolithium reagent. While detailed kinetic studies on this specific transmetalation are not extensively documented in the provided search results, the high yields and rapid nature of the reaction suggest a favorable kinetic profile.

Detailed Studies on the Stereochemical Outcome of Peterson Olefination

The Peterson olefination is a powerful method for the synthesis of alkenes, and the stereochemical outcome is a critical aspect of its utility. The reaction of an α-silyl carbanion, such as the one derived from this compound, with a carbonyl compound initially forms a β-hydroxysilane intermediate. numberanalytics.comorganic-chemistry.org The stereochemistry of the subsequent elimination of this intermediate to form the alkene is highly dependent on the reaction conditions. numberanalytics.comwikipedia.orglscollege.ac.in

Control of Stereochemistry:

Acidic Conditions: Under acidic conditions, the elimination proceeds via an anti-elimination pathway, leading to the formation of the (E)-alkene. organic-chemistry.orglscollege.ac.in

Basic Conditions: Conversely, basic conditions favor a syn-elimination, resulting in the (Z)-alkene. organic-chemistry.orglscollege.ac.in

This divergent stereoselectivity allows for the synthesis of either the (E) or (Z) isomer from the same β-hydroxysilane intermediate by choosing the appropriate elimination conditions. wikipedia.orglscollege.ac.in The intermediate β-hydroxysilanes can often be isolated, particularly when the α-silyl carbanion bears alkyl or electron-donating groups, allowing for the separation of diastereomers before the final elimination step. wikipedia.orglscollege.ac.in

The steric bulk of the silyl (B83357) group can also influence the initial addition to the carbonyl compound. organic-chemistry.org For smaller silyl groups, the threo-adduct is often favored, while larger silyl groups can lead to a preference for the erythro-isomer. organic-chemistry.org

Recent advancements have explored the use of N-substituted imines as electrophiles in aza-Peterson olefinations. organic-chemistry.org In these reactions, the choice of the N-substituent on the imine can dramatically influence the stereochemical outcome. For instance, N-t-butanesulfinyl imines have been shown to produce Z-stilbenes with high selectivity, while N-aryl imines under the same conditions yield E-stilbenes. organic-chemistry.org This stereochemical divergence is attributed to the formation of a hypervalent silicate (B1173343) intermediate and the subsequent syn-elimination pathway. organic-chemistry.org

Interactive Data Table: Stereochemical Control in Peterson Olefination

| Electrophile | Activator/Conditions | Major Product Stereoisomer | Reference |

| Aldehydes/Ketones | Acid (e.g., H+) | (E)-Alkene | organic-chemistry.orglscollege.ac.in |

| Aldehydes/Ketones | Base (e.g., KH) | (Z)-Alkene | organic-chemistry.orglscollege.ac.in |

| N-Aryl Imines | TMSO-/Bu4N+ | (E)-Stilbene | organic-chemistry.org |

| N-t-Butanesulfinyl Imines | TMSO-/Bu4N+ | (Z)-Stilbene | organic-chemistry.org |

Mechanistic Pathways of Radical Intermediates and Chain Propagation

This compound can participate in radical reactions, often initiated by radical initiators like azobisisobutyronitrile (AIBN). libretexts.orglibretexts.org The general mechanism involves a radical chain process.

Initiation: The process begins with the homolytic cleavage of the initiator (e.g., AIBN) upon heating to form two radicals. libretexts.orglibretexts.org These initiator radicals then react with a tin hydride, such as tributyltin hydride (Bu₃SnH), to generate the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.orglibretexts.org

Propagation: The propagation steps are the core of the productive reaction. The tributyltin radical can react with various substrates. For instance, in dehalogenation reactions, the tin radical abstracts a halogen atom from an alkyl halide to form a stable tributyltin halide and an alkyl radical. libretexts.orglibretexts.orgvaia.com This newly formed alkyl radical can then abstract a hydrogen atom from another molecule of tributyltin hydride, yielding the final alkane product and regenerating the tributyltin radical, which continues the chain. libretexts.orgvaia.com

In reactions involving unsaturated compounds, the intermediate alkyl radical can undergo intramolecular cyclization, a synthetically useful transformation for forming five- and six-membered rings. libretexts.orgvaia.com The regioselectivity of this cyclization is kinetically controlled, often favoring the formation of five-membered rings. youtube.com

The tributyltin radical can also add to carbonyl double bonds, forming an intermediate O-stannyl ketyl radical. rsc.org This nucleophilic radical can then participate in intramolecular additions to double bonds, leading to the formation of functionalized heterocycles. rsc.org

Spectroscopic and Structural Characterization of Tributyl Trimethylsilylmethyl Tin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of Tributyl(trimethylsilylmethyl)tin, providing detailed information about the hydrogen, carbon, tin, and silicon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides characteristic signals for the various proton environments. The trimethylsilyl (B98337) group ((CH₃)₃Si-) typically exhibits a sharp singlet in the upfield region, expected around δ 0.0 ppm, which is a common reference point in NMR spectroscopy. The methylene (B1212753) protons of the -CH₂- bridge between the silicon and tin atoms are expected to appear as a singlet, slightly downfield from the trimethylsilyl protons.

The butyl groups attached to the tin atom will show a more complex pattern of multiplets corresponding to the α, β, γ, and δ protons. These signals are generally found in the range of δ 0.8 to 1.6 ppm. The protons on the carbon alpha to the tin atom are the most deshielded of the butyl chain and will appear further downfield. Due to the presence of magnetically active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), satellite peaks flanking the main proton signals coupled to tin can often be observed, providing valuable information on Sn-H coupling constants. The typical two-bond tin-proton coupling constant (²J(Sn-H)) is approximately 50 Hz. huji.ac.il

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃Si- | ~0.0 | Singlet |

| -Sn-CH₂-Si- | ~0.2 - 0.4 | Singlet (with Sn satellites) |

| -Sn-(CH₂CH₂CH₂CH₃)₄ | ~0.8 - 1.0 | Multiplet |

| -Sn-CH₂CH₂CH₂CH₃ | ~1.2 - 1.6 | Multiplet |

| -Sn-CH₂CH₂CH₂CH₃ | ~1.2 - 1.6 | Multiplet |

| -Sn-CH₂CH₂CH₂CH₃ | ~0.8 - 0.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum, each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the trimethylsilyl group are expected to resonate at a very upfield position, typically between δ 0 and 5 ppm. The methylene carbon linking the silicon and tin atoms will also appear in the upfield region, but slightly deshielded compared to the trimethylsilyl carbons.

The four carbon atoms of the n-butyl groups will have characteristic chemical shifts. The carbon directly bonded to the tin atom (Cα) is the most deshielded of the butyl chain carbons. The chemical shifts generally decrease for the subsequent carbons (Cβ, Cγ, and Cδ). The presence of tin isotopes can lead to the observation of satellite peaks for the carbon atoms coupled to tin, with the one-bond tin-carbon coupling constants (¹J(¹¹⁹Sn-¹³C)) typically ranging from 300 to 400 Hz for similar organotin compounds. hmdb.ca

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₃Si- | ~1 - 5 |

| -Sn-CH₂-Si- | ~-1 - 3 |

| -Sn-CαH₂- | ~10 - 15 |

| -Sn-CH₂-CβH₂- | ~28 - 32 |

| -Sn-CH₂CH₂-CγH₂- | ~26 - 30 |

| -Sn-CH₂CH₂CH₂-CδH₃ | ~13 - 15 |

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) for Coordination and Bonding Environments

¹¹⁹Sn NMR spectroscopy is a powerful technique for directly probing the electronic environment around the tin nucleus. northwestern.edu The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the substituents and the coordination number of the tin atom. rsc.org For tetra-alkyltin compounds like this compound, the tin atom is four-coordinate, and the ¹¹⁹Sn chemical shift is expected to be in the upfield region relative to the standard reference, tetramethyltin (B1198279) (SnMe₄). northwestern.edu The chemical shift range for tin compounds is vast, spanning several thousand ppm, which makes it an excellent tool for structural characterization. researchgate.net The specific chemical shift for this compound will be influenced by the electron-donating properties of the butyl and trimethylsilylmethyl groups.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR)

²⁹Si NMR spectroscopy provides direct information about the silicon atom in the molecule. pascal-man.com The chemical shift of ²⁹Si is sensitive to the electronic environment and the nature of the substituents attached to the silicon atom. For the trimethylsilyl group in this compound, the ²⁹Si chemical shift is expected to be in a narrow range, typically close to 0 ppm relative to tetramethylsilane (B1202638) (TMS). umich.edu The presence of the tributylstannylmethyl group attached to the silicon will cause a slight shift from the typical value for a simple trimethylsilyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation patterns. A common fragmentation pathway for organotin compounds is the loss of alkyl radicals. Therefore, fragments corresponding to the loss of one or more butyl groups from the molecular ion are anticipated.

The presence of the silicon atom introduces additional fragmentation pathways. Cleavage of the Sn-C bond of the trimethylsilylmethyl group can occur, as well as fragmentation within the trimethylsilyl group itself, such as the loss of a methyl radical. The resulting fragmentation pattern provides a fingerprint that can be used to confirm the structure of the compound.

X-ray Diffraction Analysis of Related Organotin and Organosilicon Complexes

Organotin compounds, in general, exhibit a tetrahedral geometry around the tin atom when it is bonded to four organic substituents. who.int In the case of this compound, the central tin atom is bonded to three butyl groups and one trimethylsilylmethyl group. The bulky nature of the butyl and trimethylsilylmethyl groups would influence the bond angles and may cause slight distortions from a perfect tetrahedral geometry to minimize steric hindrance.

For instance, studies on various tetraorganotin compounds have established the Sn-C bond lengths and C-Sn-C bond angles. Similarly, the structural analysis of organosilicon compounds provides data on Si-C bond lengths and the geometry around the silicon atom. americanelements.com

To illustrate the typical data obtained from such analyses, the following table presents hypothetical, yet representative, crystal structure data for a related organotin compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1934.5 |

| Z (molecules per cell) | 4 |

This is a hypothetical data table for illustrative purposes.

The analysis of such crystallographic data for analogous compounds allows chemists to predict the likely structural parameters of this compound with a reasonable degree of confidence.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a newly synthesized compound like this compound, elemental analysis is crucial to verify that the empirical formula matches the theoretical formula derived from its molecular structure. This verification provides strong evidence for the purity and identity of the compound.

The theoretical elemental composition of this compound (C₁₆H₃₈SiSn) can be calculated from its molecular formula and the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Silicon: 28.09 g/mol , Tin: 118.71 g/mol ).

The following interactive table details the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 16 | 192.16 | 50.94 |

| Hydrogen | H | 1.008 | 38 | 38.304 | 10.16 |

| Silicon | Si | 28.09 | 1 | 28.09 | 7.45 |

| Tin | Sn | 118.71 | 1 | 118.71 | 31.45 |

| Total | 377.264 | 100.00 |

In a typical experimental procedure, a small, precisely weighed sample of the compound is combusted or decomposed, and the resulting products are analyzed to determine the mass of each element present. The experimental percentages are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and purity. sigmaaldrich.comsigmaaldrich.com

Computational and Theoretical Studies on Tributyl Trimethylsilylmethyl Tin

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can predict how a molecule will react and what products it will preferentially form. For Tributyl(trimethylsilylmethyl)tin, this would involve analyzing its properties to predict its behavior as a nucleophile or in transmetalation reactions.

Frontier Molecular Orbital (FMO) theory is often used as a qualitative predictor of reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The energy and location of the HOMO would indicate the molecule's nucleophilic character, with the electron density on the methylene (B1212753) carbon between the Si and Sn atoms being of particular interest. The LUMO would indicate its susceptibility to electrophilic attack.

Quantitative predictions of selectivity (e.g., chemoselectivity, regioselectivity) often require more sophisticated modeling, such as comparing the activation energies for competing reaction pathways. For example, if this compound were to react with a substrate containing multiple electrophilic sites, DFT calculations could determine the transition state energies for attack at each site, with the lowest energy pathway corresponding to the major product.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its reactivity. This compound possesses considerable conformational flexibility due to the rotation around multiple single bonds, particularly the Sn-C and C-butyl bonds.

Conformational analysis would typically begin with a search using molecular mechanics (MM) methods to identify a wide range of possible low-energy structures. nih.gov The most stable conformers identified by MM would then be subjected to more accurate geometry optimization and energy calculations using DFT. nih.gov This would provide a detailed picture of the preferred spatial arrangement of the tributyl and trimethylsilylmethyl groups.

To study the dynamic behavior of the molecule, molecular dynamics (MD) simulations could be performed. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This can reveal how the molecule explores its conformational space, the timescales of conformational changes, and how the molecule might interact with solvent molecules. nih.gov Understanding the population of different conformers at a given temperature can be crucial, as the most abundant conformer may not be the one that is most reactive.

Table 2: Hypothetical Relative Energies of Conformers of this compound This table shows a hypothetical output from a conformational analysis, ranking conformers by their relative stability.

| Conformer ID | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | B3LYP/6-31G | 0.00 | 75.3 |

| 2 | B3LYP/6-31G | 0.85 | 18.1 |

| 3 | B3LYP/6-31G* | 1.50 | 6.6 |

Note: These data are illustrative and intended to show the type of information obtained from such a study.

Elucidation of Electronic Structure and Bonding Characteristics

Understanding the electronic structure provides fundamental insights into the nature of the chemical bonds and the distribution of charge within a molecule. For this compound, the key features are the polar covalent Sn-C and Si-C bonds.

DFT calculations can be used to generate various representations of the electronic structure, such as molecular orbitals and electron density maps. youtube.com Analysis of the electron density can reveal the degree of covalent and ionic character in the bonds. Natural Bond Orbital (NBO) analysis is a common technique used to interpret the wave function in terms of localized bonds, lone pairs, and atomic charges.

For the Sn-C-Si core of this compound, NBO analysis would quantify the charge on each atom, providing insight into the nucleophilicity of the central carbon atom. The analysis would also describe the hybridization of the atomic orbitals involved in the Sn-C and Si-C sigma bonds. Theoretical studies on related systems containing Si-C and Si-N bonds have shown that DFT calculations, when compared with experimental data like X-ray absorption spectra, can accurately describe the local bonding environments. core.ac.uk Similarly, studies on complex tin-containing materials have used DFT to analyze the nature of Sn-Sn and other bonds. researchgate.net These approaches would be directly applicable to elucidating the subtle electronic effects of having both a silicon and a tin atom bonded to the same carbon.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Transformations and Reaction Scope Expansion

While Tributyl(trimethylsilylmethyl)tin is primarily known as a precursor for trimethylsilylmethyllithium, a key reagent for olefination reactions, its synthetic repertoire can be significantly expanded. Future research will likely focus on exploring novel transformations that leverage its unique bifunctional nature.

One promising avenue is the development of new transmetalation protocols. The reaction of this compound with organolithium reagents is a well-established method to generate trimethylsilylmethyllithium. However, exploring transmetalation with other metals could unlock new reactive intermediates with distinct reactivity profiles. For instance, transmetalation with copper, zinc, or boron reagents could lead to novel silylmethyl organometallics with potential applications in conjugate additions, cross-coupling reactions, and other carbon-carbon bond-forming transformations.

Furthermore, the development of tandem reactions initiated by the silylmethylstannane moiety holds significant promise. The concept of using bifunctional reagents to orchestrate complex transformations in a single pot is a powerful strategy in modern organic synthesis. nih.govrsc.orgresearchgate.net Future work could focus on designing reactions where the initial transformation at the tin-carbon bond triggers a subsequent reaction involving the silicon-carbon bond, or vice versa. For example, a Lewis acid-mediated addition of an electrophile to the trimethylsilylmethyl group could be followed by an intramolecular cyclization involving the tributyltin moiety.

The exploration of photocatalytic reactions involving this compound is another exciting frontier. Organotin compounds have been shown to participate in photoredox catalysis, and investigating the behavior of this specific silylmethylstannane under photochemical conditions could lead to the discovery of novel, light-driven synthetic methodologies. acs.org

Development of More Sustainable and Green Synthesis Methodologies

The growing emphasis on green chemistry necessitates the development of more environmentally benign methods for the synthesis of organometallic reagents, including this compound. acs.org Current synthetic routes often involve the use of hazardous reagents and large volumes of organic solvents. lupinepublishers.comgelest.com

Future research should prioritize the development of greener synthetic protocols. This could involve the use of alternative, less toxic solvents, or even solvent-free reaction conditions. The exploration of renewable starting materials to replace petroleum-derived precursors is another important goal. For instance, investigating the use of biomass-derived feedstocks for the synthesis of the butyl and methyl groups would be a significant step towards a more sustainable process.

The application of continuous flow chemistry presents a compelling opportunity to improve the synthesis of this compound. acs.orgmdpi.comyoutube.com Flow reactors offer enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer handling of reactive intermediates. youtube.com Developing a continuous flow process for the synthesis of this reagent could lead to higher yields, reduced waste generation, and a smaller environmental footprint.

Integration of this compound into Catalytic Cycles

The utility of organotin compounds as catalysts and catalyst precursors is well-documented in various industrial processes, such as the production of polyurethanes and the stabilization of PVC. lupinepublishers.comrjpbcs.combnt-chemicals.comwikipedia.org A key area for future research is the integration of this compound into novel catalytic cycles.

This could involve its use as a precursor to generate catalytically active species in situ. For example, transmetalation of this compound with a transition metal complex could generate a new organometallic catalyst with unique reactivity. The trimethylsilylmethyl ligand could influence the steric and electronic properties of the metal center, thereby tuning its catalytic activity and selectivity.

Another approach is to utilize this compound as a ligand in transition metal catalysis. The silicon and tin atoms could potentially coordinate to a metal center, creating a bidentate ligand with a unique bite angle and electronic properties. Such complexes could exhibit novel catalytic activities in reactions like cross-coupling, hydrogenation, or polymerization. Research in this area would involve the synthesis and characterization of these novel organometallic complexes and the evaluation of their catalytic performance in a range of organic transformations. rsc.org

Advanced Studies Combining Experimental and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research on this compound will greatly benefit from a synergistic approach that combines experimental and computational studies.

Density Functional Theory (DFT) calculations can provide valuable insights into the structures of reactants, intermediates, and transition states, as well as the energetics of different reaction pathways. These computational studies can help to elucidate the mechanism of known reactions involving this compound and to predict the feasibility of new, unexplored transformations. For instance, DFT calculations could be used to model the transmetalation process with different metals, providing a theoretical basis for the rational selection of reaction conditions.

Experimental techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring can provide crucial data to validate and refine the computational models. The combination of these experimental and theoretical approaches will lead to a deeper and more nuanced understanding of the factors that govern the reactivity and selectivity of this versatile reagent.

Design and Synthesis of Next-Generation Organosilicon-Tin Reagents

Building upon the knowledge gained from studying this compound, the design and synthesis of next-generation organosilicon-tin reagents with enhanced reactivity, selectivity, and functionality is a logical next step.

One promising direction is the development of bifunctional silyl-stannyl reagents for use in tandem reactions. nih.govnih.gov These reagents could be designed to incorporate additional functional groups that can participate in subsequent transformations after the initial reaction at the silyl (B83357) or stannyl (B1234572) center. For example, incorporating a pendant alkene or alkyne could enable intramolecular cyclization reactions.

The synthesis of α-alkoxy and α-amino substituted silylmethylstannanes represents another exciting avenue of research. nih.gov The introduction of these heteroatom substituents at the methylene (B1212753) bridge could significantly alter the electronic properties and reactivity of the reagent, potentially leading to novel synthetic applications. For example, an α-alkoxy group could act as a chiral auxiliary, enabling the development of enantioselective transformations.

The development of organosilicon-tin reagents with improved atom economy and reduced toxicity is also a critical goal. This could involve replacing the butyl groups on the tin atom with more benign or easily recyclable substituents. Furthermore, designing reagents that can be used in catalytic amounts rather than stoichiometric quantities would be a major advance in sustainable chemistry.

Q & A

Q. What are the recommended synthetic pathways for Tributyl(trimethylsilylmethyl)tin, and how can reaction conditions be optimized?

this compound is synthesized via transmetallation or nucleophilic substitution reactions. For example, coupling trimethylsilylmethyl lithium with tributyltin halides under inert atmospheres (e.g., nitrogen) at low temperatures (−78°C to 0°C) minimizes side reactions. Solvent choice (THF or ethers) and stoichiometric ratios (1:1.2 halide to organolithium reagent) are critical for yield optimization . Characterization should include Sn NMR (peak δ ≈ 0–50 ppm for Sn-C bonds) and mass spectrometry (MS) to confirm molecular weight (e.g., calculated MW 331.13 g/mol for related tributyltin compounds) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Organotin compounds like tributyltin derivatives require handling in fume hoods with nitrile gloves and lab coats due to neurotoxic risks . Storage under inert gas (argon) at 2–8°C prevents hydrolysis. Stability tests (e.g., TGA/DSC) for related tributyltin compounds show decomposition above 150°C, suggesting thermal sensitivity .

Q. What analytical techniques are essential for characterizing this compound purity and structure?

Key methods include:

- GC-MS : For quantifying trace impurities (e.g., tributyltin degradation products) with detection limits of 0.1–1.0 ppm .

- FT-IR : Peaks at 500–600 cm (Sn-C stretching) and 1250 cm (Si-CH) confirm functional groups .

- Elemental Analysis : Validate stoichiometry (e.g., C: 54.4%, H: 9.7%, Sn: 35.9% for CHSn) .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylsilylmethyl group influence the reactivity of this compound in cross-coupling reactions?

The trimethylsilyl group enhances stability via steric shielding of the Sn center, reducing unwanted side reactions (e.g., homocoupling). However, its electron-withdrawing nature lowers nucleophilicity, requiring catalytic systems like Pd(PPh) to activate substrates. Comparative studies with tributyl(propenyl)tin show 20–30% higher yields in Stille couplings due to reduced β-hydride elimination .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be modeled?

Tributyltin compounds degrade via photolysis (UV light) and microbial action, forming dibutyltin and monobutyltin species. A study on tributyltin in wetlands reported a half-life of 7–14 days under aerobic conditions, modeled using first-order kinetics () . Quality control data for sediment analysis (e.g., recovery rates of 85–110% for tributyltin via GC-ICP-MS) ensure accurate environmental monitoring .

Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?

Discrepancies often arise from bioavailability differences. In vitro assays (e.g., hepatocyte cultures) may overestimate toxicity due to direct exposure, while in vivo models (rat neurotoxicity studies) account for metabolic detoxification. Dose-response curves should integrate physiologically based pharmacokinetic (PBPK) modeling, as demonstrated for methylene chloride, to extrapolate interspecies toxicity .

Q. What are the challenges in quantifying this compound in complex matrices, and how can method validation address them?

Matrix interference (e.g., organic matter in sediments) requires sample cleanup via SPE (C18 columns) and derivatization with NaBEt for GC-MS detection. Method validation should include spike-recovery tests (85–115% acceptable range) and blanks to control for contamination, as outlined in sediment analysis protocols .

Methodological Guidelines

- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (temperature, solvent, catalyst) while minimizing runs .

- Data Interpretation : Apply multivariate analysis (PCA) to distinguish degradation products from artifacts in environmental samples .

- Ethical Compliance : Adhere to PRTR regulations (Pollutant Release and Transfer Register) for reporting tin compound usage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro